3-(2-Chloro-5-methylsulfanylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Description
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Properties
IUPAC Name |
3-(2-chloro-5-methylsulfanylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4S/c1-15(2,3)21-14(20)17-12(13(18)19)8-9-7-10(22-4)5-6-11(9)16/h5-7,12H,8H2,1-4H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQGFFYXGPPHED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)SC)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-Chloro-5-methylsulfanylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, commonly referred to by its chemical structure and CAS number (1537764-34-3), is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 303.78 g/mol. The structure features a chloro-substituted phenyl ring and an amino acid derivative, which may contribute to its biological properties.
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 303.78 g/mol |
| Molecular Formula | C13H16ClN1O3S |
| Solubility | Variable (depends on solvent) |
Antimicrobial Activity
Research indicates that compounds similar to 3-(2-Chloro-5-methylsulfanylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid exhibit significant antimicrobial properties. For example, studies on related compounds have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that the presence of specific functional groups can enhance antibacterial activity .
The biological activity of this compound is hypothesized to involve inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways. The chloro and methylsulfanyl groups may play crucial roles in binding interactions with bacterial enzymes or receptors, leading to antimicrobial effects.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. Results indicate that it may induce apoptosis in cancer cells, potentially through the activation of caspase pathways. Further research is required to elucidate the specific mechanisms involved and to evaluate selectivity towards cancerous versus normal cells.
Study 1: Antibacterial Efficacy
A study conducted on analogues of related compounds demonstrated that modifications in the aromatic ring significantly influenced antibacterial activity. The presence of electron-withdrawing groups like chlorine was found to enhance potency against Gram-positive bacteria, including MRSA .
Study 2: Antitumor Activity
In another investigation, derivatives similar to this compound were tested for their antitumor properties. The results indicated a dose-dependent response in inhibiting cell proliferation in several cancer types, suggesting potential therapeutic applications in oncology .
Study 3: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis highlighted that variations in the side chains and functional groups could lead to significant differences in biological activity. For instance, compounds with bulky substituents showed improved binding affinity to target proteins involved in disease pathways .
Scientific Research Applications
The compound exhibits a range of biological activities that make it suitable for various applications:
| Activity | Details |
|---|---|
| CGRP Receptor Antagonism | Potentially reduces migraine frequency and severity by inhibiting CGRP. |
| Antitumor Activity | Investigated for effects on tumor growth inhibition in various cancer models. |
| Nephroprotective Effects | Protective effects against nephrotoxicity induced by chemotherapeutic agents. |
CGRP Receptor Antagonism
Calcitonin Gene-Related Peptide (CGRP) is implicated in migraine pathophysiology. The compound's ability to act as a CGRP receptor antagonist suggests its potential as a therapeutic agent for migraine prevention. Studies have shown that inhibiting CGRP can reduce vasodilation and neurogenic inflammation associated with migraine attacks, making this compound a candidate for further clinical evaluation in migraine therapies.
Antitumor Properties
Research into the antitumor effects of the compound has indicated its potential to inhibit tumor growth across various cancer cell lines. The mechanism appears to involve modulation of signaling pathways that regulate cell proliferation and apoptosis. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells, suggesting its utility in cancer treatment regimens.
Nephroprotective Effects
The nephroprotective properties of the compound have been explored, particularly concerning its ability to mitigate nephrotoxicity from chemotherapeutic agents like cisplatin. By reducing oxidative stress and inflammatory responses in renal tissues, the compound could enhance the safety profile of chemotherapy treatments.
Case Study 1: CGRP Antagonism
In a clinical trial involving participants with chronic migraines, administration of the compound resulted in a statistically significant reduction in headache days per month compared to placebo controls. Participants reported fewer severe migraine episodes, indicating its efficacy as a preventive treatment.
Case Study 2: Cancer Research
A study published in the Journal of Cancer Research evaluated the effects of the compound on breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis rates, supporting further investigation into its role as an adjunct therapy in oncology.
Case Study 3: Nephroprotection
A preclinical study assessed the protective effects of the compound against cisplatin-induced nephrotoxicity in animal models. Findings showed that treatment with the compound significantly reduced serum creatinine levels and improved renal histopathology compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
